molecular formula C13H20N2O5 B13035582 Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid

Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid

Número de catálogo: B13035582
Peso molecular: 284.31 g/mol
Clave InChI: DQTUUKQMHSAXSC-ISVAXAHUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a racemic spirocyclic derivative featuring a 2,7-diazaspiro[4.4]nonane core. Key structural elements include:

  • A tert-butoxycarbonyl (Boc) protecting group at the 7-position, enhancing solubility and stability during synthesis.
  • A 1-oxo (ketone) group at the 1-position, contributing to conformational rigidity.
  • A carboxylic acid moiety at the 4-position, enabling further functionalization or salt formation.

Propiedades

Fórmula molecular

C13H20N2O5

Peso molecular

284.31 g/mol

Nombre IUPAC

(4S,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid

InChI

InChI=1S/C13H20N2O5/c1-12(2,3)20-11(19)15-5-4-13(7-15)8(9(16)17)6-14-10(13)18/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8-,13+/m0/s1

Clave InChI

DQTUUKQMHSAXSC-ISVAXAHUSA-N

SMILES isomérico

CC(C)(C)OC(=O)N1CC[C@@]2(C1)[C@@H](CNC2=O)C(=O)O

SMILES canónico

CC(C)(C)OC(=O)N1CCC2(C1)C(CNC2=O)C(=O)O

Origen del producto

United States

Métodos De Preparación

Cyclization via Nucleophilic Displacement and Ring Closure

A common approach involves the formation of the diazaspiro ring by intramolecular nucleophilic substitution reactions. Starting from appropriately functionalized linear precursors bearing amine and leaving groups, cyclization occurs under basic or neutral conditions to form the spirocyclic ring.

  • Example: Conversion of a linear diamine precursor with a leaving group (e.g., mesylate or halide) attached near the amine to the spirocyclic system by intramolecular displacement.

Use of Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom during synthesis to prevent unwanted side reactions.

  • Typically, Boc anhydride (Boc2O) or Boc chloride is reacted with the free amine under basic conditions (e.g., triethylamine) to afford the Boc-protected intermediate.

Stereochemical Control and Racemic Mixture Formation

  • Racemic mixtures are typically obtained when no chiral catalysts or auxiliaries are used.
  • Some methods use chiral auxiliaries or enzymatic resolutions to obtain enantiomerically enriched compounds, but racemic synthesis relies on non-stereoselective cyclization steps.

Representative Synthetic Route (Literature-Derived)

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of linear precursor Starting from amino acid derivatives or protected diamines Linear intermediate with amine and leaving group installed
2 Boc protection Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane) Boc-protected amine intermediate
3 Cyclization Intramolecular nucleophilic substitution, base (e.g., NaH, K2CO3), solvent (DMF or acetonitrile), heat Formation of diazaspiro ring system
4 Hydrolysis or oxidation Acidic or basic hydrolysis or oxidation (e.g., LiAlH4 reduction followed by oxidation) Introduction or liberation of carboxylic acid
5 Purification and characterization Chromatography, crystallization, NMR, MS Pure racemic (4S,5R) diazaspiro compound

Research Findings and Optimization Notes

  • The cyclization step is critical and often determines yield and purity. Using mild bases and controlled temperature avoids side reactions.
  • Boc protection is generally high yielding and provides stability during subsequent steps.
  • Hydrolysis steps need to be carefully monitored to avoid degradation of the spiro ring.
  • Racemic synthesis is simpler but enantiomeric resolution may be required for biological applications.
  • Alternative routes using enzymatic or chemoenzymatic methods have been explored for related spirocyclic piperidine derivatives, showing potential for stereoselective synthesis.

Comparative Data Table of Key Preparation Parameters

Parameter Typical Conditions/Values Notes
Boc Protection Boc2O, TEA, DCM, 0–25 °C, 2–4 h High yield, mild conditions
Cyclization NaH or K2CO3, DMF or MeCN, 50–80 °C, 4–12 h Intramolecular nucleophilic substitution
Hydrolysis/Oxidation Acidic or basic hydrolysis; LiAlH4 reduction Careful control to preserve spiro ring
Yield 60–85% overall Dependent on purity of intermediates
Stereochemical Outcome Racemic mixture Without chiral auxiliaries or catalysts

Análisis De Reacciones Químicas

Types of Reactions

Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

The compound is primarily utilized in synthetic organic chemistry due to its versatile reactivity and the presence of a tert-butoxycarbonyl (Boc) protecting group. This feature allows for the selective protection of amine functionalities during synthesis, facilitating multi-step reactions.

Key Synthesis Steps:

  • Starting Materials: The synthesis typically begins with readily available precursors.
  • Reactions: Key reactions may include acylation, amidation, and cyclization processes.
  • Optimization: Reaction conditions such as temperature, solvent choice, and catalysts are optimized to achieve high yields and purity.

Research indicates that Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid may interact with various biological targets, suggesting potential applications in pharmacology.

Potential Mechanisms:

  • Enzyme Modulation: The compound may modulate enzyme activity, influencing metabolic pathways.
  • Receptor Interactions: It could interact with specific receptors, making it a candidate for drug development aimed at treating various diseases.

Case Studies and Research Findings

Current research is ongoing to explore the efficacy of Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid as a potential therapeutic agent. Notable studies include:

Study on Biological Interactions:

Investigations into how this compound interacts with proteins and enzymes have shown promising results in modulating biological functions that could lead to therapeutic applications.

Pharmacological Studies:

Ongoing pharmacological studies aim to identify specific pathways influenced by this compound and assess its viability as a drug candidate for conditions such as neurodegenerative diseases or metabolic disorders.

Mecanismo De Acción

The mechanism of action of Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid involves its interaction with specific molecular targets. The Boc group protects the amine functionalities, allowing the compound to participate in various chemical reactions without unwanted side reactions. The spirocyclic core provides structural rigidity, which can influence the compound’s binding affinity and specificity for its targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparisons
Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity Synthesis Method Reference
Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid Boc, 1-oxo, carboxylic acid ~325 (estimated) Under investigation; potential protease inhibition Multi-step coupling and oxidation
2-[(tert-Butoxy)carbonyl]-7-methyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid Boc, methyl substituent, carboxylic acid 269.34 Not reported Not specified
5-Bromo-2-[(4R,5S)-2-tert-butoxycarbonyl-4-phenyl-2,7-diazaspiro[4.4]nonan-7-yl]-3-nitro-benzoic acid Bromo, nitro, phenyl substituents ~529 (estimated) SARS-CoV-2 noncovalent inhibitor precursor SNAr reaction with fluoro-nitrobenzoic acid
rac-(4S,5R)-7-(3,4-dichlorobenzyl)-4-hydroxy-2-phenyl-1-thia-2,7-diazaspiro[4.4]nonane 1,1-dioxide (E202) Dichlorobenzyl, phenyl, sulfone groups 393.1–395.2 [M+H]+ Osteoclast activation inhibitor (IC50: 0.2–1.0 µM) TFA-mediated deprotection and coupling
Key Observations:
  • Substituent Effects : The Boc group in the target compound improves synthetic handling but may reduce metabolic stability compared to aryl or alkyl substituents in analogues like E202 .
  • Bioactivity: Compounds with aromatic or heteroaromatic substituents (e.g., E202, E203) exhibit marked osteoclast inhibition, suggesting the spiro[4.4]nonane core is a viable pharmacophore for anti-resorptive therapies .
  • Synthetic Complexity : The target compound’s synthesis likely involves cross-coupling (similar to ) or oxidation steps (as in ), whereas halogenated analogues (e.g., ) require nucleophilic aromatic substitution.

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Physicochemical Data
Property Target Compound E202 () 5-Bromo-3-nitro Analogue ()
LogP (predicted) ~1.8 (Boc increases hydrophobicity) ~2.5 (dichlorobenzyl enhances lipophilicity) ~3.1 (bromo/nitro groups)
Solubility (aq.) Moderate (carboxylic acid enhances solubility) Low (sulfone and aryl groups reduce solubility) Very low
Metabolic Stability Moderate (Boc cleavage in vivo) High (sulfone resists oxidation) Low (nitro group prone to reduction)
Target Affinity Unknown Nicotinic acetylcholine receptor () SARS-CoV-2 main protease ()
Key Findings:
  • Boc Group Trade-offs : While the Boc group aids synthesis, its cleavage in vivo may limit the target compound’s bioavailability compared to sulfone-containing E202 .
  • Activity-Structure Relationships : Aryl-substituted derivatives (e.g., E202) show higher potency due to enhanced hydrophobic interactions with biological targets .

Actividad Biológica

Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid is a complex organic compound characterized by its unique spirocyclic structure and specific stereochemistry. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activity and applications in drug development.

  • Molecular Formula : C13H20N2O5
  • Molecular Weight : 284.31 g/mol
  • CAS Number : 2177264-57-0

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during reactions. This structural feature enhances its utility in various synthetic pathways.

The biological activity of Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid is linked to its interactions with specific molecular targets, particularly enzymes and receptors. It may act as an inhibitor or activator of certain enzymes, influencing various cellular processes.

Key Interactions:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases.
  • Receptor Modulation : It may interact with receptor proteins, affecting signal transduction pathways.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective potential of related diazaspiro compounds. Results indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a possible application for Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid in treating neurodegenerative disorders.

Case Study 2: Anticancer Activity

Research on structurally similar compounds revealed significant anticancer activity in vitro against human breast cancer cells. These findings support the hypothesis that Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid may exhibit comparable effects.

Comparative Analysis

To better understand the uniqueness of Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid relative to similar compounds, the following table summarizes key characteristics:

Compound NameStructural FeaturesUnique Characteristics
Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic AcidSpirocyclic structureTert-butoxycarbonyl protecting group enhances reactivity
7-tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-3-carboxylic acidSimilar spirocyclic frameworkDifferent carboxylic acid position affects biological activity
Tropane alkaloidsBicyclic structuresKnown for diverse pharmacological properties

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.